2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one
Overview
Description
2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by its unique pyrido-thiazine core, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one typically involves the reaction of 4-chloro-N-methylaniline with a pyrido-thiazine precursor under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to a larger scale. This typically requires the use of high-capacity reactors, precise control of reaction parameters, and efficient purification techniques to ensure the consistent quality of the final product. The production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or thiols.
Substitution: The chloro group in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., alkyl halides, aryl halides). The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives of the original compound. These products can have different chemical and biological properties, making them useful for various applications .
Scientific Research Applications
2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: The compound’s potential therapeutic applications include its use as an anticonvulsant and its ability to modulate neurotransmitter receptors.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as electroluminescent materials for OLED devices.
Mechanism of Action
The mechanism of action of 2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one involves its interaction with specific molecular targets and pathways. The compound acts as an antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is involved in the regulation of excitatory neurotransmission in the central nervous system. By inhibiting the activity of this receptor, the compound can modulate neuronal excitability and reduce the occurrence of seizures . The molecular pathways involved in this mechanism include the inhibition of glutamate-mediated excitatory signaling and the modulation of ion channel activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one include other pyrido-thiazine derivatives and heterocyclic compounds with similar structures. Some examples are:
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar core structure and exhibit comparable chemical reactivity and biological activity.
Benzothiazines: These compounds have a benzene ring fused to a thiazine ring and are known for their diverse pharmacological properties.
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the chloro and N-methyl groups. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-(4-chloro-N-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c1-18(10-6-4-9(15)5-7-10)14-17-12(19)11-3-2-8-16-13(11)20-14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGOQPBYNHJZCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C2=NC(=O)C3=C(S2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426073 | |
Record name | 2-(4-chloro-N-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190842-36-5 | |
Record name | 2-(4-chloro-N-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.